phosphoric acid;trioxotungsten

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

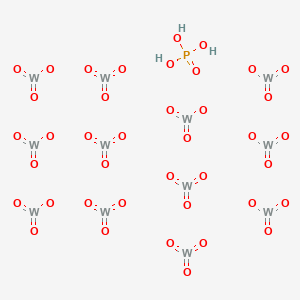

Tungstate(3-), tetracosa-mu-oxododecaoxo(mu12-(phosphato(3-)-kappaO:kappaO:kappaO:kappaO’:kappaO’:kappaO’:kappaO’‘:kappaO’‘:kappaO’‘:kappaO’‘’:kappaO’‘’:kappaO’‘’))dodeca-, hydrogen (1:3) is a complex inorganic compound It is characterized by its intricate structure, which includes multiple oxo and phosphato groups coordinated with tungsten atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of tungsten oxides with phosphoric acid under controlled conditions. The process requires precise temperature and pH control to ensure the correct formation of the desired compound. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of high-purity raw materials and advanced synthesis techniques to achieve consistent quality and yield. The process may include steps such as purification, concentration, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions due to the presence of tungsten in different oxidation states.

Substitution Reactions: The oxo and phosphato groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield lower oxidation state tungsten compounds, while substitution reactions may produce derivatives with different ligands.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Homogeneous and Heterogeneous Catalysis

Phosphotungstic acid exhibits strong acidic properties and thermal stability, making it suitable for use as both a homogeneous and heterogeneous catalyst. Its catalytic activity is particularly notable in organic reactions such as esterification and oxidation processes. The high acidity of PTA allows it to facilitate reactions that require protonation of substrates, enhancing reaction rates and selectivity .

Case Study: Organic Synthesis

In a study on the synthesis of biodiesel, PTA was employed as a catalyst for the transesterification of triglycerides. The results indicated a significant increase in yield compared to traditional catalysts, demonstrating PTA's effectiveness in promoting this reaction under milder conditions .

Analytical Chemistry

Staining Agent in Histology

Phosphotungstic acid is widely used in biological staining protocols, particularly in histology. It is often combined with hematoxylin for staining tissue sections, allowing for enhanced visualization of cellular structures under a microscope. This application is crucial for diagnosing diseases and studying tissue morphology .

Table: Staining Protocols Using PTA

| Staining Agent | Application | Notes |

|---|---|---|

| PTA + Hematoxylin | Tissue Section Staining | Enhances contrast and clarity |

| PTA + Eosin | Cytological Preparations | Useful for differentiating cell types |

| PTA + Safranin O | Bacterial Staining | Effective for Gram staining procedures |

Material Science

Water Resistance in Polymers

Phosphotungstic acid is utilized to impart water resistance to various materials, including plastics and adhesives. Its incorporation into polymer matrices improves durability and hydrophobic properties, making it valuable in coatings and sealants used in construction and automotive industries .

Table: Material Properties Enhanced by PTA

| Material Type | Enhancement | Application Area |

|---|---|---|

| Plastics | Increased water resistance | Packaging, Construction |

| Adhesives | Improved adhesion properties | Automotive, Electronics |

| Cement | Enhanced durability | Construction |

Environmental Applications

Wastewater Treatment

PTA has been explored as a potential agent for wastewater treatment due to its ability to precipitate heavy metals from aqueous solutions. This property is beneficial in reducing environmental pollutants and recovering valuable metals from industrial effluents .

Case Study: Heavy Metal Removal

In experiments focusing on the removal of lead ions from contaminated water, PTA demonstrated high efficacy, achieving over 90% removal efficiency at optimal pH levels. This application highlights its potential role in sustainable environmental management practices .

Future Directions and Research Opportunities

Ongoing research into the applications of phosphotungstic acid suggests several promising avenues:

- Development of Green Catalysts: Exploring PTA's use in green chemistry initiatives to minimize waste and energy consumption during chemical processes.

- Nanocomposite Materials: Investigating the incorporation of PTA into nanomaterials for enhanced catalytic activity and material properties.

- Biomedical Applications: Assessing the potential of PTA in drug delivery systems due to its biocompatibility and ability to form complexes with various biomolecules.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. In catalytic processes, it facilitates electron transfer by cycling between different oxidation states. In biological systems, it may inhibit enzyme activity by binding to active sites or interacting with phosphate groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Molybdate(3-), tetracosa-mu-oxododecaoxo(mu12-(phosphato(3-)-kappaO:kappaO:kappaO:kappaO’:kappaO’:kappaO’:kappaO’‘:kappaO’‘:kappaO’‘:kappaO’‘’:kappaO’‘’:kappaO’‘’))dodeca-, hydrogen (1:3)

- Vanadate(3-), tetracosa-mu-oxododecaoxo(mu12-(phosphato(3-)-kappaO:kappaO:kappaO:kappaO’:kappaO’:kappaO’:kappaO’‘:kappaO’‘:kappaO’‘:kappaO’‘’:kappaO’‘’:kappaO’‘’))dodeca-, hydrogen (1:3)

Uniqueness

What sets Tungstate(3-), tetracosa-mu-oxododecaoxo(mu12-(phosphato(3-)-kappaO:kappaO:kappaO:kappaO’:kappaO’:kappaO’:kappaO’‘:kappaO’‘:kappaO’‘:kappaO’‘’:kappaO’‘’:kappaO’‘’))dodeca-, hydrogen (1:3) apart from similar compounds is its specific coordination environment and the presence of tungsten, which imparts unique catalytic and electronic properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Eigenschaften

IUPAC Name |

phosphoric acid;trioxotungsten |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDGMDWEHDFVQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O40PW12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2880.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343-93-7 |

Source

|

| Record name | PHOSPHOTUNGSTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KAC2X78XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.